molecular formula C22H12N4O4S2 B10819910 8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione

8,18-Bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione

Cat. No.: B10819910
M. Wt: 460.5 g/mol
InChI Key: QNXKYGQXHUFVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RGB-1 is a polycyclic aromatic hydrocarbon known for its ability to stabilize RNA G-quadruplex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGB-1 involves multiple steps, typically starting with the formation of the core polycyclic aromatic structure. The process often includes:

    Cyclization Reactions: Formation of the polycyclic core through cyclization of aromatic precursors.

    Functional Group Modifications: Introduction of functional groups such as nitro, amino, or sulfonyl groups to enhance the compound’s stability and activity.

    Purification: Techniques like recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

Industrial production of RGB-1 may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

RGB-1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of RGB-1 with modified functional groups, enhancing its stability and biological activity.

Scientific Research Applications

RGB-1 has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer for RNA G-quadruplex structures, aiding in the study of nucleic acid interactions.

    Biology: Investigated for its role in inhibiting RNA translation and reducing oncogene expression.

    Medicine: Potential therapeutic agent for targeting cancer cells, particularly in breast cancer research.

    Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.

Mechanism of Action

RGB-1 exerts its effects by stabilizing RNA G-quadruplex structures, which are four-stranded nucleic acid configurations. This stabilization inhibits the translation of RNA into proteins, thereby reducing the expression of specific genes such as the NRAS proto-oncogene. The molecular targets include the RNA G-quadruplexes, and the pathways involved are related to RNA translation and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    TMPyP4: Another stabilizer of G-quadruplex structures, but with different specificity and potency.

    BRACO-19: Known for its ability to stabilize DNA G-quadruplexes, used in cancer research.

    Pyridostatin: A compound that stabilizes G-quadruplexes and inhibits DNA replication.

Uniqueness of RGB-1

RGB-1 is unique in its selective stabilization of RNA G-quadruplexes, making it particularly valuable for studying RNA-related processes and developing RNA-targeted therapies. Its ability to reduce NRAS proto-oncogene expression in breast cancer cells sets it apart from other G-quadruplex stabilizers .

Properties

Molecular Formula

C22H12N4O4S2

Molecular Weight

460.5 g/mol

IUPAC Name

8,18-bis(furan-2-yl)-6,16-dithia-1,4,11,14-tetrazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-3,5(9),7,13,15(19),17-hexaene-10,20-dione

InChI

InChI=1S/C22H12N4O4S2/c27-21-17-11(13-3-1-5-29-13)9-31-19(17)23-15-8-26-16(7-25(15)21)24-20-18(22(26)28)12(10-32-20)14-4-2-6-30-14/h1-6,9-10H,7-8H2

InChI Key

QNXKYGQXHUFVRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC5=NC6=C(C(=CS6)C7=CC=CO7)C(=O)N51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.